1-(2,5-dibromobenzenesulfonyl)-1H-pyrazole
Description
Contextualization of Pyrazole (B372694) and Sulfonamide Heterocycles in Synthetic and Medicinal Chemistry
Heterocyclic compounds, particularly those containing nitrogen and sulfur, are cornerstones of pharmaceutical development. sunyempire.edu Among these, pyrazoles and sulfonamides hold a privileged status due to their wide-ranging biological activities and synthetic accessibility.
Pyrazole , a five-membered aromatic ring with two adjacent nitrogen atoms, is a core component of numerous FDA-approved drugs. nih.gov Its derivatives are known to exhibit a comprehensive spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties. olemiss.edunih.gov The structural versatility of the pyrazole ring allows for substitution at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize interactions with biological targets. researchgate.net Notable drugs containing the pyrazole moiety include the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the anticoagulant Apixaban, highlighting the scaffold's therapeutic importance. nih.gov
The sulfonamide group (-SO₂NH-) is another pharmacologically significant functional group. Since the discovery of sulfonamide antibacterial drugs (sulfa drugs), this moiety has been incorporated into a multitude of therapeutic agents. mdpi.com Sulfonamides are key components in drugs with diuretic, hypoglycemic, anti-inflammatory, and anticancer activities. The sulfonamide linkage can act as a hydrogen bond donor and acceptor, contributing to strong binding interactions with protein targets, and its geometry is crucial for biological activity. mdpi.com
The combination of these two scaffolds into pyrazole-sulfonamide hybrids has yielded compounds with synergistic or enhanced biological activities. This molecular hybridization is a common strategy in medicinal chemistry to develop novel agents that can overcome challenges like drug resistance or to target multiple pathways simultaneously.
Strategic Importance of the 1-(2,5-dibromobenzenesulfonyl)-1H-pyrazole Scaffold in Derivative Design
The specific structure of this compound is not extensively documented as a final, biologically active compound itself but rather as a strategically designed intermediate for chemical synthesis. Its importance lies in the specific arrangement of its functional groups, which makes it a versatile platform for generating diverse libraries of derivative compounds.
The key features contributing to its strategic importance are:
N-Sulfonylation of the Pyrazole Ring: Attaching the benzenesulfonyl group to one of the pyrazole's nitrogen atoms significantly influences the electronic properties of the heterocyclic ring. This modification can alter the reactivity of the pyrazole and is a common step in the synthesis of N-substituted pyrazole derivatives, which often exhibit distinct biological profiles compared to their N-unsubstituted counterparts.
Dibromo Substitution: The presence of two bromine atoms on the benzene (B151609) ring, specifically at the 2- and 5-positions, is of high strategic value. Bromine atoms are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions. This provides two reactive "handles" for chemists to introduce a wide variety of new chemical fragments onto the benzenesulfonyl portion of the molecule. Common reactions that can be performed at these positions include:
Suzuki Coupling: To form new carbon-carbon bonds with boronic acids.
Sonogashira Coupling: To introduce alkyne groups.
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.
Heck Coupling: To add alkene moieties.
This dual reactivity allows for the systematic and combinatorial synthesis of a large number of structurally diverse derivatives from a single starting scaffold. By selectively reacting one bromine atom over the other, or by reacting both, chemists can create complex molecules to probe structure-activity relationships (SAR) during the drug discovery process. mdpi.com
| Reaction Type | Reagent/Catalyst System | Functional Group Introduced | Potential Application |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Aryl or Heteroaryl group | Modulating steric bulk and electronic properties |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl group | Creating rigid linkers or extending the molecule |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino group (primary, secondary) | Introducing hydrogen bond donors/acceptors |
| Heck Coupling | Alkene, Pd catalyst, Base | Vinyl group | Adding unsaturated side chains |
Research Landscape and Future Directions for Pyrazole-Sulfonamide Compounds
The research landscape for pyrazole-sulfonamide hybrids is vibrant and continues to expand, with a primary focus on discovering novel therapeutic agents. Current research is heavily concentrated in oncology, infectious diseases, and metabolic disorders.
Current Research Focus:
Anticancer Agents: Many studies focus on designing pyrazole-sulfonamide derivatives as inhibitors of specific enzymes crucial for cancer cell growth, such as protein kinases, carbonic anhydrases, and histone deacetylases.
Antimicrobial Agents: With the rise of antibiotic resistance, there is a significant effort to develop new antibacterial and antifungal compounds. Pyrazole-sulfonamide derivatives are being investigated for their ability to inhibit essential microbial enzymes.
Antidiabetic Agents: Recent studies have explored these hybrids as inhibitors of enzymes like α-glucosidase, which plays a role in carbohydrate metabolism, making them potential candidates for managing type 2 diabetes. researchgate.net
Anti-inflammatory Agents: Following the success of Celecoxib, research continues into new pyrazole-sulfonamide compounds as selective COX-2 inhibitors with potentially improved safety profiles.
| Therapeutic Area | Molecular Target (Example) | Reported Activity |
|---|---|---|
| Oncology | Protein Kinases, Carbonic Anhydrase IX | Antiproliferative, Apoptosis-inducing |
| Infectious Disease | Mycobacterial Enoyl Reductase (InhA) | Antitubercular |
| Metabolic Disease | α-Glucosidase | Antihyperglycemic |
| Inflammation | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic |
Future Directions: The future of pyrazole-sulfonamide research will likely involve several key trends. There is a growing interest in the development of dual-target or multi-target inhibitors to address complex diseases like cancer and neurodegenerative disorders more effectively. The application of computational methods, such as molecular docking and in silico screening, will continue to accelerate the design and optimization of new derivatives. Furthermore, a push towards "green chemistry" will favor the development of more sustainable and efficient synthetic methods for producing these valuable compounds. The strategic design of scaffolds like this compound is integral to these future efforts, providing the foundational tools needed to build the next generation of therapeutics.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,5-dibromophenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2O2S/c10-7-2-3-8(11)9(6-7)16(14,15)13-5-1-4-12-13/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMPBZWFPQTDHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Molecular Design Principles for 1 2,5 Dibromobenzenesulfonyl 1h Pyrazole Derivatives
Systematic Modification of the Dibromobenzenesulfonyl Subunit
Halogen atoms, such as the bromine atoms in 1-(2,5-dibromobenzenesulfonyl)-1H-pyrazole, are known to influence a molecule's properties through a combination of electronic and steric effects. The position and nature of the halogen substituent on the benzenesulfonyl ring can alter the molecule's lipophilicity, polarity, and ability to form halogen bonds, all of which can impact its biological activity.
Research on related pyrazole (B372694) derivatives has demonstrated the importance of the substitution pattern on the benzenesulfonyl moiety. For instance, in a series of sulfonamide-bearing pyrazolone (B3327878) derivatives, the position of a sulfonamide group (meta vs. para) on the benzene (B151609) ring was correlated with selectivity for activity against certain enzymes. nih.gov Specifically, compounds with a sulfonamide group at the meta position generally displayed higher activity than their para-substituted counterparts. nih.gov This highlights the sensitivity of biological targets to the spatial arrangement of functional groups on the benzenesulfonyl ring.
Below is a data table illustrating the potential influence of halogen substituent position on the electronic properties of a generic benzenesulfonyl pyrazole.
| Substituent Position | Electronic Effect | Potential Impact on Activity |
| Ortho | Inductive electron withdrawal, potential for steric hindrance | May influence binding conformation and strength |
| Meta | Primarily inductive electron withdrawal | Can alter overall electron density and binding affinity |
| Para | Inductive and resonance effects | Can significantly impact electronic properties and target interactions |
Beyond halogens, a wide array of other substituents can be introduced onto the benzenesulfonyl ring to probe the SAR. These can range from simple alkyl groups to more complex functional groups. The goal is to optimize interactions with the target by modifying properties such as size, shape, hydrophobicity, and hydrogen bonding capacity.
For example, the introduction of residues with different sizes, such as methyl or benzyl (B1604629) groups, has been shown to affect the inhibitory activity of pyrazole derivatives. nih.gov Similarly, incorporating acidic carboxyphenyl moieties or their bioisosteres can lead to improved activity against specific targets. nih.gov The choice of substituent is guided by the desire to achieve a complementary match with the binding site of the target macromolecule.
Structural Variations at the Pyrazole Ring System
The pyrazole ring itself offers multiple points for structural modification, each with the potential to fine-tune the compound's pharmacological profile.
The nature of the N-substituent can modulate the acidity of the pyrrole-like NH group and the basicity of the pyridine-like nitrogen, which in turn can affect how the molecule interacts with its biological target. nih.govnih.gov For instance, electron-donating groups can increase the acidity of the pyrrole-like NH group. nih.gov The regioselective synthesis of N1-substituted pyrazoles can be achieved under specific conditions, allowing for controlled structural modifications. nih.gov
The carbon atoms at the C3, C4, and C5 positions of the pyrazole ring are also amenable to substitution, providing further opportunities for SAR exploration. The electronic properties of substituents at these positions can influence the tautomeric equilibrium of the pyrazole ring. nih.gov Electron-donating groups tend to favor a C3 configuration, while electron-withdrawing groups stabilize the system when occupying a C5 position. nih.gov
The reactivity of the pyrazole ring allows for functionalization at these positions. Nucleophilic attack is generally favored at the C3 and C5 positions, whereas electrophilic addition tends to occur at the C4 position. nih.gov This allows for the introduction of a diverse range of substituents. For example, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been developed to synthesize 4-halogenated pyrazole derivatives. beilstein-archives.org
The following table summarizes the general reactivity and potential for diversification at the different positions of the pyrazole ring.
| Position | Preferred Reaction Type | Potential for Diversification |
| C3 | Nucleophilic attack, Electrophilic attack (with strong base) | High - allows for introduction of various functional groups. nih.gov |
| C4 | Electrophilic addition | High - suitable for introducing a range of substituents. nih.gov |
| C5 | Nucleophilic attack | High - offers another site for structural modification. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent derivatives. semanticscholar.orgresearchgate.net
For pyrazole-based compounds, QSAR studies have been successfully employed to develop predictive models. semanticscholar.orgnih.gov These models often utilize a variety of descriptors, including electronic, steric, and topological parameters, to capture the structural features that are important for activity. nih.gov For instance, a QSAR study on diarylpyrazole-benzenesulfonamide derivatives identified a model with high predictive power based on electrostatic charge and the LUMO coefficient. nih.gov
The development of a robust QSAR model for this compound derivatives would involve:
Data Set Preparation: Compiling a set of derivatives with their corresponding biological activity data.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound.
Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the QSAR model. wu.ac.th
Model Validation: Rigorously validating the model to ensure its predictive ability. researchgate.net
A well-validated QSAR model can be a powerful tool in the drug discovery process, enabling the prioritization of synthetic targets and reducing the time and resources required to identify lead compounds.
Scaffold Hopping and Bioisosteric Replacement Strategies in Pyrazole-Sulfonamide Systems
The development of novel therapeutic agents based on the this compound scaffold is a focused area of medicinal chemistry. Structure-activity relationship (SAR) studies are crucial in guiding the design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. Key strategies employed in this optimization process include scaffold hopping and bioisosteric replacement, which allow for the exploration of new chemical space while retaining essential pharmacophoric features.
Scaffold Hopping in Pyrazole-Sulfonamide Derivatives
Scaffold hopping involves the replacement of a core molecular structure with a different one that maintains a similar three-dimensional arrangement of key functional groups. This technique can lead to the discovery of novel intellectual property, improved physicochemical properties, and unexpected biological activities. In the context of pyrazole-sulfonamide systems, this could involve replacing the pyrazole ring or the dibromobenzenesulfonyl moiety with other heterocyclic or aromatic systems.
One key aim of such a strategy is to identify compounds with improved solubility and other drug-like properties. dundee.ac.uk For instance, a scaffold-hopping exercise could aim to replace the pyrazole core while retaining key hydrogen bond acceptor nitrogens. dundee.ac.uk
Bioisosteric Replacement Strategies
Bioisosteric replacement is a strategy used to replace a functional group with another that has similar steric and electronic properties, with the aim of improving the compound's pharmacological profile. lookchem.com This can lead to enhanced potency, reduced toxicity, and improved metabolic stability.
In the context of this compound derivatives, several bioisosteric replacement strategies can be envisioned:
Replacement of Bromine Atoms: The bromine atoms on the phenyl ring can be replaced with other halogens (e.g., chlorine, fluorine) or with trifluoromethyl groups. These changes can influence the lipophilicity and electronic nature of the aromatic ring, which in turn can affect target binding and pharmacokinetic properties.
Modification of the Sulfonamide Linker: The sulfonamide group is a key linker in this class of compounds. acs.org Bioisosteric replacements for the sulfonamide group could include amides, ketones, or other linkers that maintain the correct geometry for target interaction. researchgate.net However, modifications to the sulfonamide group can sometimes lead to inactive compounds. mdpi.com In some cases, capping the sulfonamide with groups like a methyl group can enhance brain penetration without significantly affecting potency. acs.orgnih.gov
Substitution on the Pyrazole Ring: The pyrazole ring itself offers opportunities for bioisosteric replacements. For example, introducing small alkyl groups or other functional groups could probe for additional binding pockets in the target protein.
The table below illustrates potential scaffold hopping and bioisosteric replacement strategies for pyrazole-sulfonamide derivatives and their predicted impact on properties, based on findings from related chemical series.
| Original Moiety | Proposed Replacement | Strategy | Potential Impact | Reference Example |
|---|---|---|---|---|
| Pyrazole | Imidazole | Scaffold Hopping | Altered H-bonding, potential for improved potency or selectivity. | Replacement of pyrazole in cannabinoid receptor antagonists. nih.govlookchem.comnih.govacs.org |
| Pyrazole | Oxazole | Scaffold Hopping | Modification of electronic properties and ring geometry. | Bioisosteric replacement in CB1 receptor antagonists. nih.govlookchem.com |
| Dibromophenyl | Dichlorophenyl | Bioisosteric Replacement | Reduced lipophilicity, potential for improved pharmacokinetics. | SAR of cannabinoid receptor antagonists. elsevierpure.com |
| Sulfonamide (-SO2NH-) | Methylated Sulfonamide (-SO2N(CH3)-) | Bioisosteric Replacement | Increased metabolic stability and CNS penetration. | Optimization of Trypanosoma brucei N-myristoyltransferase inhibitors. acs.orgnih.gov |
These strategies, guided by computational modeling and empirical SAR studies, are essential for the rational design of new this compound derivatives with optimized therapeutic potential. lookchem.com The systematic application of scaffold hopping and bioisosteric replacement can lead to the identification of next-generation compounds with superior efficacy and safety profiles.
Computational and Theoretical Investigations of 1 2,5 Dibromobenzenesulfonyl 1h Pyrazole and Its Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to modern chemistry, providing detailed insights into the electronic properties of molecules. These methods, particularly Density Functional Theory (DFT), are used to analyze the electronic structure of pyrazole (B372694) derivatives, balancing computational efficiency with accuracy. Such studies help in understanding the intrinsic properties of 1-(2,5-dibromobenzenesulfonyl)-1H-pyrazole, which dictates its stability, reactivity, and interaction capabilities.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like this compound and its analogs, DFT is employed to determine the most stable three-dimensional arrangement of atoms (conformational preferences) and to analyze the distribution and energy of its molecular orbitals.
The geometry of a molecule is optimized to find the lowest energy conformation. Studies on similar pyrazole derivatives have shown that these molecules often adopt a planar conformation, which maximizes the conjugation of π-systems. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For example, a DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid calculated a HOMO-LUMO energy gap of approximately 4.458 eV, indicating high electronic stability.
| Compound/Analog | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -6.578 | -2.120 | 4.458 | |
| N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl)benzamide Analog (1b) | -7.151 | -2.825 | 4.326 |
Molecular Electrostatic Potential (MEP or ESP) maps are three-dimensional visualizations that illustrate the charge distribution across a molecule. These maps are invaluable for predicting how molecules will interact with each other, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
In an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate or neutral potential.
For a molecule like this compound, an MEP map would likely show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the pyrazole ring, as these are electronegative atoms with lone pairs of electrons. These sites are potential hydrogen bond acceptors.
Positive Potential (Blue): Located around the hydrogen atoms, particularly any N-H protons on the pyrazole ring if present, and potentially near the bromine atoms due to the phenomenon of a "σ-hole," which creates a region of positive potential on the halogen atom opposite to the covalent bond. This positive region on the halogen can participate in halogen bonding.
Understanding this charge landscape is crucial for predicting non-covalent interactions in biological systems.
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, docking studies can identify potential biological targets and elucidate how it might inhibit their function.
Docking simulations place the ligand into the active site of a target protein and score the different poses based on binding affinity or energy. Pyrazole derivatives, particularly those with a sulfonamide moiety, are known to target enzymes like carbonic anhydrases and various protein kinases.
The goal of docking is to find a binding mode where the ligand's shape and chemical properties are complementary to the active site. The output provides a predicted binding energy (e.g., in kcal/mol), with more negative values suggesting stronger binding. For instance, docking studies of various pyrazole analogs against protein kinases have reported binding energies ranging from -5.92 to -10.35 kJ/mol. These studies predict not only the affinity but also the specific orientation of the ligand, revealing which parts of the molecule interact with key amino acid residues in the receptor's binding pocket.
| Pyrazole Analog | Protein Target | Predicted Binding Energy (kJ/mol) | Reference |
|---|---|---|---|
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | VEGFR-2 (2QU5) | -10.09 | |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d) | Aurora A (2W1G) | -8.57 | |
| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b) | CDK2 (2VTO) | -10.35 |
The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. Analyzing these interactions is key to understanding the basis of a ligand's binding affinity and selectivity. For this compound, several types of interactions are anticipated:
Hydrogen Bonding: The sulfonyl oxygens and pyrazole nitrogens are potent hydrogen bond acceptors, capable of interacting with donor residues in a protein's active site, such as the backbone N-H of amino acids.
Halogen Bonding: The two bromine atoms on the phenyl ring can act as halogen bond donors. This occurs when a region of positive electrostatic potential (the σ-hole) on the halogen interacts with an electron-rich atom like oxygen or nitrogen. Halogen bonding is increasingly recognized as a significant force in molecular recognition and drug design.
π-Stacking: The aromatic pyrazole and dibromophenyl rings can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.
Hydrophobic Interactions: The phenyl ring provides a hydrophobic surface that can interact favorably with nonpolar pockets within the protein.
Computational studies on related sulfonamides and halogenated compounds confirm the importance of these varied interactions in achieving stable and specific binding.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations introduce motion, allowing researchers to observe the dynamic behavior of the system over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a more realistic picture of the binding event in a physiological environment.
An MD simulation, typically run for nanoseconds to microseconds, can be used to:
Assess Stability: By tracking the Root Mean Square Deviation (RMSD) of the ligand and protein atoms from their initial docked positions, researchers can determine if the binding pose is stable. A low and stable RMSD over time suggests a stable complex.
Explore Conformational Changes: MD simulations reveal the flexibility of both the ligand and the receptor, showing how they might adjust their conformations to achieve an optimal fit.
Refine Binding Poses: The simulation can refine the initial docked pose, sometimes revealing more favorable interactions that were not captured by the static docking algorithm.
Studies on pyrazole-sulfonamide analogs have used MD simulations (e.g., for 50 ns) to confirm the stability of docking results, showing only minor conformational changes and fluctuations, thus validating the predicted binding mode.
| System | Simulation Length | Key Metric Analyzed | Primary Finding | Reference |
|---|---|---|---|---|
| Pyrazole-carboxamides with hCA I/II | 50 ns | RMSD | Docked complexes exhibited good stability with minor fluctuations. | |
| Pyrazole-based benzenesulfonamides with hCAII/IX/XII | 100 ns | Structural dynamics and stability | Provided insights into conformational changes and protein stability. | |
| Celecoxib analog (Sulfonamide-Pyrazole) with COX-2 | Not specified | Interaction stability | Confirmed selective interaction with the COX-2 active site. |
In Silico Pharmacokinetic and Drug-Likeness Assessment
The evaluation of pharmacokinetic properties—absorption, distribution, metabolism, excretion, and toxicity (ADMET)—is a critical phase in the drug discovery pipeline. nih.gov In silico methods provide a rapid and cost-effective means to predict these properties, allowing for the early identification of candidates with favorable profiles and the elimination of those likely to fail in later stages. For this compound and its analogs, computational tools are employed to assess their potential as orally bioavailable and effective drug candidates.
Drug-likeness is often evaluated using established guidelines such as Lipinski's Rule of Five. africaresearchconnects.comallsubjectjournal.com This rule posits that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500 Da, a logP value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Computational models calculate these and other physicochemical properties, such as topological polar surface area (TPSA), which is a key predictor of drug transport properties. nih.gov
For the this compound scaffold, in silico ADMET prediction studies reveal key insights into its pharmacokinetic profile. semanticscholar.orgsemanticscholar.org These analyses suggest that derivatives within this class generally exhibit good potential for oral bioavailability. The pyrazole core is a common motif in many commercially available drugs, valued for its metabolic stability and versatile biological activity. researchgate.netnih.gov The sulfonyl group, while increasing polarity, can be modified to fine-tune the pharmacokinetic properties of the molecule.
Below is a predictive data table for this compound and representative analogs, generated using in silico modeling software. These data points are crucial for prioritizing compounds for further synthesis and biological evaluation.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Lipinski Violations |
| This compound | C₉H₆Br₂N₂O₂S | 410.03 | 3.2 | 0 | 4 | 63.9 | 0 |
| Analog A: 1-(2,5-dichlorobenzenesulfonyl)-1H-pyrazole | C₉H₆Cl₂N₂O₂S | 321.13 | 2.8 | 0 | 4 | 63.9 | 0 |
| Analog B: 1-(2,5-dimethylbenzenesulfonyl)-1H-pyrazole | C₁₁H₁₂N₂O₂S | 236.29 | 2.1 | 0 | 4 | 63.9 | 0 |
| Analog C: 1-(benzenesulfonyl)-1H-pyrazole | C₉H₈N₂O₂S | 208.24 | 1.5 | 0 | 4 | 63.9 | 0 |
These predictive studies indicate that the core scaffold and its variations generally fall within the acceptable ranges for drug-likeness, making them promising candidates for further development. researchgate.net
Virtual Screening Approaches for Identification of Novel Bioactive Scaffolds
Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov This methodology is instrumental in identifying novel bioactive scaffolds based on the this compound framework. Both ligand-based and structure-based virtual screening approaches can be utilized.
In ligand-based virtual screening, a known active molecule is used as a template to identify other compounds in a database that have similar properties. mdpi.com For the pyrazole scaffold, this could involve searching for compounds with similar shape, size, and electronic features. Pharmacophore modeling, a key component of ligand-based screening, identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. semanticscholar.org
Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the biological target. researchgate.net Molecular docking simulations are performed to predict the binding mode and affinity of a library of compounds to the target's active site. nih.gov For pyrazole derivatives, which are known to inhibit a range of enzymes and receptors, docking studies can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to their inhibitory activity. nih.govnih.gov
For instance, a virtual screening campaign could be designed to identify novel inhibitors of a specific kinase, a common target for pyrazole-containing drugs. The this compound scaffold would be docked into the ATP-binding site of the kinase to predict its binding energy and orientation. The results of such a screening are typically ranked by a scoring function, and the top-scoring compounds are then selected for experimental validation. nih.gov
The table below outlines a typical workflow and the expected outcomes of a virtual screening campaign for this class of compounds.
| Screening Stage | Methodology | Objective | Outcome |
| Library Preparation | Database compilation and filtering | To create a diverse library of pyrazole analogs and other small molecules for screening. | A curated chemical library of several thousand to millions of compounds. |
| Target Selection & Preparation | Identification of a relevant biological target (e.g., a specific kinase or protease). | To prepare a high-quality 3D structure of the target for docking. | A validated protein structure ready for computational analysis. |
| Molecular Docking | Structure-based virtual screening | To predict the binding affinity and pose of each compound in the library to the target's active site. | A ranked list of compounds based on their predicted binding scores. |
| Hit Identification | Analysis of top-ranked compounds | To select a subset of promising candidates for further investigation. | A list of "hits" with favorable predicted binding energies and interactions. |
| Post-Screening Analysis | ADMET prediction and visual inspection | To filter hits based on drug-likeness and potential for synthesis. | A refined list of lead candidates for experimental testing. |
Through these computational approaches, the this compound scaffold can be efficiently explored for its potential to yield novel and potent therapeutic agents for a variety of diseases.
Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the mechanistic investigations of the biological actions for the chemical compound This compound .
The search for information pertaining to its enzyme inhibition, receptor interaction, molecular pathway modulation, cellular target engagement, and evaluation in advanced in vitro models like 3D cultures did not yield any results for this specific molecule.
While extensive research exists for the broader class of pyrazole derivatives, which are known to exhibit a wide range of biological activities including enzyme inhibition and receptor modulation, these findings cannot be attributed to "this compound" without direct experimental evidence. The biological and mechanistic profile of a specific compound is determined by its unique chemical structure, and data from related but distinct molecules are not directly transferable.
Therefore, it is not possible to provide a detailed, scientifically accurate article on the specific mechanistic investigations for "this compound" as outlined in the request.
Emerging Research Frontiers and Translational Opportunities for 1 2,5 Dibromobenzenesulfonyl 1h Pyrazole
Strategies for Optimizing Biological Specificity and Potency
The optimization of lead compounds is a critical step in drug discovery, aiming to enhance desired therapeutic effects while minimizing off-target activity. For the pyrazole-sulfonamide class, researchers employ several strategies focused on modifying the core structure to fine-tune its biological specificity and potency. These efforts are guided by detailed Structure-Activity Relationship (SAR) studies, which correlate specific structural changes with their biological outcomes.
Key optimization strategies include:
Modification of the Pyrazole (B372694) Headgroup: Alterations to the substituents on the pyrazole ring can significantly impact potency. For instance, in studies on Trypanosoma brucei N-Myristoyltransferase inhibitors, varying the pyrazole headgroup often leads to a significant loss in potency. nih.gov The N1-methyl group, in particular, can be crucial as it often binds within a hydrophobic pocket of the target enzyme, anchoring the inhibitor and ensuring the correct orientation for key hydrogen bonding interactions. nih.gov
Sulfonamide Capping: The sulfonamide group is a frequent point of modification. "Capping" the sulfonamide nitrogen with various groups, such as a difluoromethyl group, can simultaneously reduce the polar surface area, preclude deprotonation, and improve metabolic stability. nih.gov This strategy has been shown to enhance brain penetration of these compounds without significantly compromising their inhibitory potency. nih.gov
Linker and Amine Modification: Introducing a flexible linker between the core aromatic structure and a pendant amine can markedly improve selectivity against the target enzyme versus its human homologues. nih.gov While the precise reasons for this enhanced selectivity are still under investigation, it highlights a valuable strategy for improving the therapeutic window of these compounds. nih.gov
These systematic modifications allow for the generation of analogues with improved pharmacokinetic and pharmacodynamic profiles.
Table 1: Structure-Activity Relationship (SAR) Insights for Pyrazole-Sulfonamide Optimization
| Structural Modification | Observation | Potential Outcome |
|---|---|---|
| Variation of Pyrazole Headgroup | Removal or replacement of N-methyl group | Significant loss of potency. nih.gov |
| Sulfonamide Capping | Capping with a methyl or difluoromethyl group | Enhanced brain penetration and improved metabolic stability. nih.gov |
| Introduction of Flexible Linker | Inserting a flexible tether between the core and an amine | Significantly improved selectivity. nih.gov |
| Amine Substitution | Altering the pendant amine portion | Further optimization of potency and selectivity. nih.gov |
Development of 1-(2,5-dibromobenzenesulfonyl)-1H-pyrazole as a Privileged Scaffold for Diversified Applications
The pyrazole ring is widely regarded as a "privileged scaffold" in medicinal chemistry. researchgate.nettaylorfrancis.combohrium.com This term describes a molecular framework that is capable of binding to multiple, diverse biological targets, serving as a versatile foundation for the development of a wide array of therapeutic agents. nih.gov The pyrazole nucleus is a key component in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib, underscoring its therapeutic importance. researchgate.netresearchgate.net
The pyrazole-sulfonamide hybrid combines two pharmacologically significant moieties, creating a scaffold with broad potential. researchgate.net By decorating this core structure with different chemical groups, researchers can generate large libraries of diverse compounds for screening against various diseases. acs.org This approach has led to the discovery of pyrazole-sulfonamide derivatives with a range of biological activities, including:
Anticancer activity, through mechanisms like the inhibition of Carbonic Anhydrase IX (CA IX). nih.gov
Anti-inflammatory properties. nih.gov
Antiparasitic activity, targeting enzymes like N-myristoyltransferase in pathogens. nih.gov
Antimicrobial effects. mdpi.com
Enzyme inhibition, for targets such as 15-lipoxygenase. nih.govresearchgate.net
The inherent versatility of this scaffold makes it a highly attractive starting point for drug discovery programs targeting a multitude of diseases. researchgate.netnih.gov
Integration with Advanced Delivery Systems and Nanotechnology
A significant frontier in translating pyrazole-sulfonamide compounds into clinical use involves overcoming challenges related to their physicochemical properties, such as poor water solubility. nih.gov Advanced drug delivery systems and nanotechnology offer powerful tools to address these limitations, enhance therapeutic efficacy, and reduce systemic toxicity. nih.govnih.gov
Nanoformulation strategies can improve the pharmacokinetic profiles of these compounds. nih.gov For instance, encapsulating a pyrazole derivative within nanoparticles has been shown to improve its cytotoxic activity against cancer cell lines compared to the free compound. nih.gov Potential nanotechnology-based delivery systems for pyrazole-sulfonamides include:
Liposomes: These spherical vesicles can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation and controlling their release. mdpi.com
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that improve drug solubility and offer the potential for targeted delivery to specific tissues. nih.govmdpi.com Solid lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNPs) are examples that have been successfully used for pyrazole derivatives. nih.gov
Micellar Carriers: Micelles are self-assembling colloidal structures that can solubilize poorly soluble drugs in their hydrophobic core, enhancing bioavailability. mdpi.comias.ac.in
Dendrimers: These highly branched macromolecules can be loaded with drug molecules, and their surfaces can be functionalized for targeted delivery. nih.gov
By integrating pyrazole-sulfonamide compounds with these advanced delivery platforms, it may be possible to improve their delivery to the site of action, enhance their therapeutic index, and enable their use in a wider range of clinical applications. nih.govresearchgate.net
Collaborative Research Frameworks for Accelerating Discovery in Pyrazole-Sulfonamide Chemistry
The development of novel therapeutics based on the pyrazole-sulfonamide scaffold is a complex, multidisciplinary endeavor. It requires a convergence of expertise in synthetic organic chemistry, computational modeling, pharmacology, molecular biology, and clinical medicine. No single research group or institution typically possesses all the necessary resources and skills to navigate the entire drug discovery and development pipeline.
Therefore, collaborative research frameworks are essential for accelerating progress. These collaborations often bring together:
Academic Institutions: Provide fundamental scientific insights, innovative synthetic routes, and novel biological targets.
Pharmaceutical Companies: Offer expertise in large-scale synthesis, preclinical and clinical development, regulatory affairs, and commercialization.
Contract Research Organizations (CROs): Supply specialized services, such as high-throughput screening, ADMET profiling, and in vivo efficacy studies.
Government and Non-Profit Organizations: Fund early-stage research and facilitate public-private partnerships.
The author lists of many seminal papers in this field reflect this collaborative reality, often featuring researchers from multiple universities, research institutes, and commercial entities. nih.govnih.gov Such partnerships are crucial for pooling resources, sharing knowledge, and ultimately translating promising scientific discoveries from the laboratory to the clinic.
Q & A
Q. What are the standard synthetic routes for preparing 1-(2,5-dibromobenzenesulfonyl)-1H-pyrazole, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves sulfonation of 1H-pyrazole with 2,5-dibromobenzenesulfonyl chloride under basic conditions (e.g., using pyridine or triethylamine as a catalyst). A stepwise approach includes:
Nucleophilic substitution : React 1H-pyrazole with 2,5-dibromobenzenesulfonyl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures.
Yield optimization hinges on controlling stoichiometry (1:1.2 molar ratio of pyrazole to sulfonyl chloride) and reaction time (4–6 hours). Monitoring via TLC or HPLC ensures completion. For analogous sulfonylation reactions, yields of 70–85% are achievable under inert atmospheres .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- X-ray crystallography : Single-crystal analysis (e.g., using ORTEP-3 software ) provides precise bond lengths and angles. For example, mean C–C bond lengths in pyrazole derivatives are typically 1.38–1.42 Å, with sulfonyl group torsion angles <10° .
- NMR spectroscopy : and NMR (in DMSO-d) identify protons on the pyrazole ring (δ 6.5–7.8 ppm) and sulfonyl-linked bromine substituents. - COSY confirms coupling patterns.
- IR spectroscopy : Key peaks include S=O stretching (1350–1370 cm) and C-Br vibrations (550–600 cm) .
Advanced Research Questions
Q. How do electronic effects of the 2,5-dibromobenzenesulfonyl group influence the reactivity of the pyrazole ring in cross-coupling reactions?
Methodological Answer: The electron-withdrawing sulfonyl group deactivates the pyrazole ring, reducing nucleophilicity at the N1 position. However, bromine substituents enable Suzuki-Miyaura coupling. For example:
- Catalytic systems : Use Pd(PPh) (2 mol%) with KCO in DMF/HO (3:1) at 80°C.
- Substrate scope : Coupling with arylboronic acids proceeds at C3/C5 positions of pyrazole, confirmed by NMR monitoring .
Steric hindrance from the dibromo group may require longer reaction times (24–48 hours) for >90% conversion.
Q. What strategies resolve contradictions between computational predictions and experimental data for sulfonylated pyrazole derivatives?
Methodological Answer:
- Geometry optimization : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) to predict molecular polarizability and hyperpolarizability. Compare computed IR/NMR spectra with experimental data to identify discrepancies .
- Crystallographic validation : Use high-resolution X-ray data (R factor <0.05) to refine computational models. For example, if predicted bond angles deviate by >2°, adjust basis sets or include solvent effects in simulations .
Q. How can mechanistic studies elucidate the role of this compound in catalytic cycles?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated pyrazole to identify rate-determining steps.
- In-situ monitoring : Employ UV-vis or Raman spectroscopy to track intermediate formation during catalysis. For example, Pd-pyrazole complexes exhibit λ shifts at 450–500 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
